3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 912771-84-7
VCID: VC2902065
InChI: InChI=1S/C11H11ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h4-6,16H,1-3H2,(H,19,20)
SMILES: C1CC1C2CC(N3C(=C(C(=N3)C(=O)O)Cl)N2)C(F)(F)F
Molecular Formula: C11H11ClF3N3O2
Molecular Weight: 309.67 g/mol

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 912771-84-7

Cat. No.: VC2902065

Molecular Formula: C11H11ClF3N3O2

Molecular Weight: 309.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 912771-84-7

Specification

CAS No. 912771-84-7
Molecular Formula C11H11ClF3N3O2
Molecular Weight 309.67 g/mol
IUPAC Name 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C11H11ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h4-6,16H,1-3H2,(H,19,20)
Standard InChI Key YVHBDEDCNAKORF-UHFFFAOYSA-N
SMILES C1CC1C2CC(N3C(=C(C(=N3)C(=O)O)Cl)N2)C(F)(F)F
Canonical SMILES C1CC1C2CC(N3C(=C(C(=N3)C(=O)O)Cl)N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the class of heterocyclic compounds containing a partially saturated pyrazolo[1,5-a]pyrimidine core structure. The molecular formula of this compound is C11H11ClF3N3O2, with a molecular weight of 309.67 g/mol . The compound features several key structural elements that contribute to its chemical and biological properties.

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold forms the backbone of this molecule, which is a bicyclic system consisting of a pyrazole ring fused with a partially saturated pyrimidine ring. This core structure is substituted with several functional groups: a chlorine atom at position 3, a cyclopropyl group at position 5, a trifluoromethyl group at position 7, and a carboxylic acid at position 2. These substituents significantly influence the compound's physicochemical properties and potential biological activities.

The presence of both a carboxylic acid group and a trifluoromethyl group creates an interesting polarity profile within the molecule. The carboxylic acid introduces acidic properties and hydrogen bonding capabilities, while the trifluoromethyl group adds lipophilicity and metabolic stability. This combination of features is particularly valuable in medicinal chemistry, as it can contribute to improved pharmacokinetic properties.

Structural Comparison with Related Compounds

Physicochemical Properties

The physicochemical properties of 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid are fundamental to understanding its behavior in various systems and its potential applications. Based on its structure and comparison with similar compounds, several key properties can be inferred.

PropertyValueNotes
Molecular FormulaC11H11ClF3N3O2
Molecular Weight309.67 g/mol
Physical StateLikely solidInferred from similar compounds
SolubilityLimited water solubility; Better in organic solventsBased on functional groups
Hydrogen Bond Donors1 (carboxylic acid)Structural analysis
Hydrogen Bond AcceptorsMultiple (N atoms, carboxyl group)Structural analysis
LogP (estimated)Moderate to highDue to trifluoromethyl and cyclopropyl groups
pKa (estimated)~3-4For carboxylic acid group

The compound's solubility profile is influenced by the presence of both hydrophilic (carboxylic acid) and hydrophobic (trifluoromethyl, cyclopropyl) moieties. This amphiphilic character likely results in limited water solubility but better solubility in polar organic solvents. The carboxylic acid group provides acidic properties and can participate in hydrogen bonding interactions as both a donor and acceptor.

The trifluoromethyl group at position 7 significantly influences the compound's electronic properties and lipophilicity. This group is known to enhance metabolic stability and membrane permeability in drug molecules, which could be advantageous for potential pharmaceutical applications.

Biological Activity and Applications

The US patent 9447106B2 describes substituted pyrazolo[1,5-a]pyrimidines as modulators of Bruton's tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. Inhibitors of BTK have emerged as important therapeutic agents for various B-cell malignancies and autoimmune disorders.

Given its structural similarity to compounds described in this patent, our target compound might potentially exhibit BTK modulatory activity, although specific testing would be required to confirm this. The presence of the trifluoromethyl group, which is common in many BTK inhibitors, further supports this possibility.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into how structural features of 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid might contribute to its potential biological activities.

Based on the patent literature for related compounds, several key structural features may influence the biological activity of this class of compounds :

Collectively, these structural features create a unique electronic and steric profile that likely determines the compound's binding specificity and affinity for potential biological targets.

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